
3-(Nitromethyl)pent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Nitromethyl)pent-2-ene is an organic compound characterized by a nitromethyl group attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)pent-2-ene typically involves the nitration of pent-2-ene. One common method is the reaction of pent-2-ene with nitric acid in the presence of a catalyst, such as sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the desired product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Nitromethyl)pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroalkenes or nitroalcohols, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Nitroalkenes, nitroalcohols
Reduction: Amines, hydroxylamines
Substitution: Various nitroalkyl derivatives
Applications De Recherche Scientifique
3-(Nitromethyl)pent-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and explosives.
Mécanisme D'action
The mechanism of action of 3-(Nitromethyl)pent-2-ene involves its interaction with various molecular targets. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Nitromethyl)but-2-ene
- 3-(Nitromethyl)hex-2-ene
- 3-(Nitromethyl)hept-2-ene
Comparison
Compared to its analogs, 3-(Nitromethyl)pent-2-ene exhibits unique reactivity due to the specific positioning of the nitromethyl group and the double bond
Propriétés
Numéro CAS |
104488-75-7 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
3-(nitromethyl)pent-2-ene |
InChI |
InChI=1S/C6H11NO2/c1-3-6(4-2)5-7(8)9/h3H,4-5H2,1-2H3 |
Clé InChI |
CHIVWJRQUCXGLC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
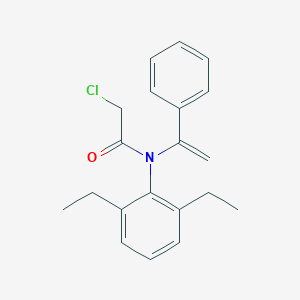
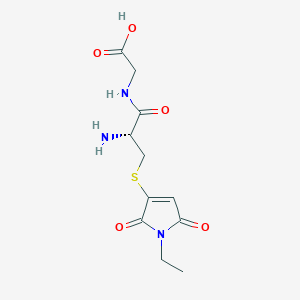
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
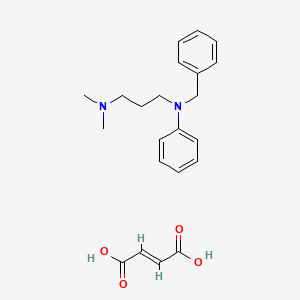
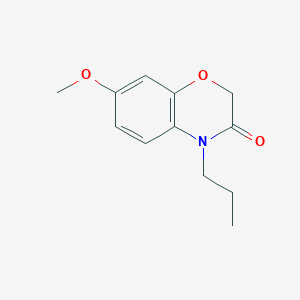
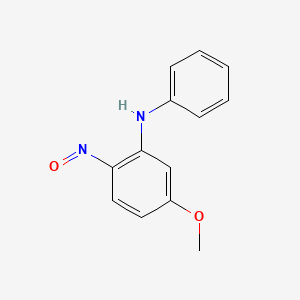


methanethione](/img/structure/B14333271.png)
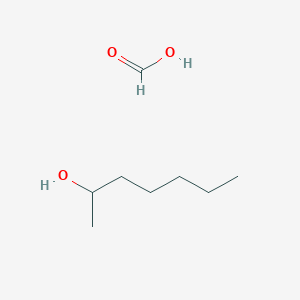
![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
